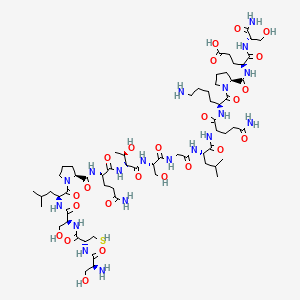

H-Ser-cys-ser-leu-pro-gln-thr-ser-gly-leu-gln-lys-pro-glu-ser-NH2

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

LEP(116-130)(ratón) es un fragmento de péptido sintético derivado de la proteína leptina de los ratones. La leptina es una hormona derivada de los adipocitos que juega un papel crucial en la regulación de la ingesta de alimentos y la homeostasis energética. Se ha demostrado que el fragmento LEP(116-130) imita algunas de las actividades biológicas de la proteína leptina de longitud completa, incluidos los efectos sobre el peso corporal y la ingesta de alimentos .

Métodos De Preparación

LEP(116-130)(ratón) se sintetiza mediante la síntesis de péptidos en fase sólida (SPPS). Este método implica la adición secuencial de aminoácidos a una cadena peptídica en crecimiento anclada a una resina sólida. La síntesis suele comenzar con el aminoácido C-terminal y procede hacia el N-terminal. El péptido se escinde entonces de la resina y se purifica mediante cromatografía líquida de alto rendimiento (HPLC). El producto final se caracteriza mediante espectrometría de masas y HPLC analítica para confirmar su pureza e identidad .

Análisis De Reacciones Químicas

LEP(116-130)(ratón) principalmente experimenta reacciones de formación y escisión de enlaces peptídicos durante su síntesis y degradación. No suele participar en reacciones de oxidación, reducción o sustitución en condiciones fisiológicas. Los principales productos formados a partir de su degradación son fragmentos peptídicos más pequeños y aminoácidos individuales .

Aplicaciones Científicas De Investigación

Biochemical Research

Peptide Synthesis and Characterization

The synthesis of peptides like H-Ser-cys-ser-leu-pro-gln-thr-ser-gly-leu-gln-lys-pro-glu-ser-NH2 is crucial for studying protein interactions and functions. Techniques such as solid-phase peptide synthesis (SPPS) are commonly employed to create these compounds. The characterization of synthesized peptides through methods like mass spectrometry and high-performance liquid chromatography (HPLC) ensures their purity and structural integrity .

Hydrolysis Studies

Research has shown that metal ions can assist in the hydrolysis of peptides, which is vital for understanding peptide stability and degradation pathways. For instance, studies involving zirconium(IV) have demonstrated its effectiveness in enhancing peptide hydrolysis under physiological conditions, which could be relevant for the stability of this compound in biological systems .

Pharmacological Applications

Therapeutic Potential

Peptides have gained attention as therapeutic agents due to their specificity and lower toxicity compared to conventional drugs. This compound may exhibit bioactivity relevant to various physiological processes, including modulation of immune responses or acting as signaling molecules in cellular communication .

Case Studies in Drug Development

Several studies have investigated the role of peptides in drug formulation. For example, research on peptide hormones has highlighted their potential in treating metabolic disorders by mimicking natural hormone activity. The specific sequence of this compound may contribute to its efficacy in such applications .

Structural Biology

Protein Interaction Studies

The structural properties of peptides like this compound are essential for understanding their interactions with proteins and other biomolecules. Techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy can provide insights into the conformational dynamics and binding affinities of this peptide with target proteins, aiding in the design of more effective therapeutic agents .

Data Table: Summary of Research Findings

Mecanismo De Acción

LEP(116-130)(ratón) ejerce sus efectos uniéndose a los receptores de leptina en el hipotálamo, una región del cerebro que participa en la regulación del hambre y el gasto energético. Esta unión activa vías de señalización que reducen la ingesta de alimentos y aumentan el gasto energético. El péptido también influye en el metabolismo de la glucosa y la termorregulación .

Comparación Con Compuestos Similares

LEP(116-130)(ratón) es único en su capacidad de imitar las actividades biológicas de la leptina de longitud completa, siendo un fragmento peptídico más pequeño y estable. Compuestos similares incluyen:

Leptina de longitud completa: La proteína leptina completa tiene actividades biológicas más amplias, pero es menos estable y más difícil de producir.

LEP(116-122)(ratón): Un fragmento más corto de leptina que conserva algunas actividades biológicas, pero es menos potente que LEP(116-130)(ratón).

Análogos sintéticos de leptina: Estos están diseñados para mejorar la estabilidad y la potencia de la leptina para aplicaciones terapéuticas.

LEP(116-130)(ratón) destaca por su equilibrio entre estabilidad, potencia y facilidad de síntesis, lo que lo convierte en una herramienta valiosa en la investigación de la leptina y en posibles aplicaciones terapéuticas .

Actividad Biológica

H-Ser-Cys-Ser-Leu-Pro-Gln-Thr-Ser-Gly-Leu-Gln-Lys-Pro-Glu-Ser-NH2 is a peptide with potential biological activities that have garnered interest in various fields, including pharmacology and biochemistry. This article reviews its properties, biological activities, and relevant research findings.

Chemical and Physical Properties

The compound is a white to off-white powder with a predicted density of 1.372 g/cm³. It has a boiling point of approximately 2035.4 °C and is soluble in DMSO (≥156 mg/mL) and water (≥24.15 mg/mL), but insoluble in ethanol. The pKa value is around 4.44, indicating its acidic nature .

| Property | Value |

|---|---|

| Density | 1.372 g/cm³ |

| Boiling Point | 2035.4 °C |

| Solubility | DMSO: ≥156 mg/mL |

| H2O: ≥24.15 mg/mL | |

| pKa | 4.44 |

| Physical State | White to off-white powder |

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes in the body. Peptides like this one often act as signaling molecules, influencing cellular processes such as growth, differentiation, and metabolism.

Potential Therapeutic Applications

- Neurite Outgrowth : Research indicates that peptides similar to this compound can promote neurite outgrowth, which is crucial for neuroregeneration .

- Antinociceptive Effects : Studies have shown that certain peptide sequences exhibit analgesic properties by modulating pain pathways in the central nervous system .

- Gut Stability : The stability of peptides in gastrointestinal conditions is critical for their therapeutic efficacy. This compound's resistance to enzymatic degradation may enhance its potential as an oral therapeutic agent .

Study on Neurite Outgrowth

A study published in the Journal of Medicinal Chemistry explored the effects of various peptides on neurite outgrowth in neuronal cell cultures. The findings suggested that specific sequences could significantly enhance neurite length and branching, indicating potential applications in treating neurodegenerative diseases .

Analgesic Peptide Research

Another investigation focused on the analgesic properties of peptides derived from natural sources. The study highlighted how modifications to peptide sequences could enhance their binding affinity to opioid receptors, improving their efficacy as pain relievers .

Propiedades

IUPAC Name |

(4S)-4-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C64H109N19O24S/c1-30(2)22-38(57(100)72-34(13-16-46(67)89)54(97)75-37(10-6-7-19-65)63(106)82-20-8-11-44(82)60(103)74-36(15-18-49(92)93)55(98)77-40(26-85)51(69)94)71-48(91)24-70-53(96)41(27-86)79-62(105)50(32(5)88)81-56(99)35(14-17-47(68)90)73-61(104)45-12-9-21-83(45)64(107)39(23-31(3)4)76-58(101)42(28-87)78-59(102)43(29-108)80-52(95)33(66)25-84/h30-45,50,84-88,108H,6-29,65-66H2,1-5H3,(H2,67,89)(H2,68,90)(H2,69,94)(H,70,96)(H,71,91)(H,72,100)(H,73,104)(H,74,103)(H,75,97)(H,76,101)(H,77,98)(H,78,102)(H,79,105)(H,80,95)(H,81,99)(H,92,93)/t32-,33+,34+,35+,36+,37+,38+,39+,40+,41+,42+,43+,44+,45+,50+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEHDWBRMEXDYLT-RDEOYNLOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)N)NC(=O)CNC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C2CCCN2C(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CS)NC(=O)C(CO)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CS)NC(=O)[C@H](CO)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C64H109N19O24S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1560.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.